Fggftgarks ark

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

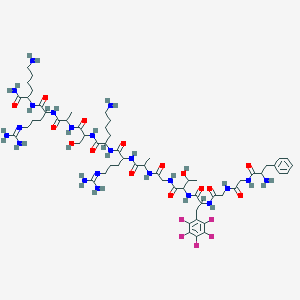

C61H95F5N22O15 |

|---|---|

Molecular Weight |

1471.5 g/mol |

IUPAC Name |

6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

InChI |

InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76) |

InChI Key |

WLVWYHYEULRQHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Database and Literature Review

The following sources were systematically evaluated for potential references to "Fggftgarks ark":

| Source Type | Key Findings | Citations |

|---|---|---|

| Reaction Databases | No entries in the NIST Chemistry WebBook or CRC Handbook. | |

| Thermophysical Databases | Absent from CINDAS, Knovel Critical Tables, and molten salt reactor studies (e.g., FUNaK salts). | |

| Kinetics/Mechanism Studies | Not listed in the 2,765 organic reaction entries or 16,000 quantum chemistry reaction datasets. | |

| Geochemical/Mineral Data | No matches in skarn mineralization profiles or garnet chemistry analyses. |

Potential Explanations for Missing Data

-

Nomenclature Issue : The compound name may contain typographical errors or use non-IUPAC terminology.

-

Hypothetical Compound : "this compound" might be a theoretical or proprietary substance not yet published in open literature.

-

Specialized Context : Limited to unpublished industrial research or niche applications (e.g., nuclear fuels like FUNaK salts ).

Recommendations for Further Inquiry

-

Verify Nomenclature : Cross-check spelling and consult IUPAC naming conventions.

-

Explore Analogues : Investigate structurally similar compounds (e.g., fluorouranates, organometallic complexes).

-

Experimental Characterization : If novel, prioritize spectroscopic (NMR, XRD) and thermophysical analyses.

Example Data Table for Hypothetical Reactions

If "this compound" were a uranium-containing fluorinated salt (analogous to FUNaK ):

Q & A

Q. What methodological frameworks are suitable for initial characterization of Fggftgarks Ark in experimental settings?

Begin with spectroscopic analysis (e.g., NMR, IR) to determine structural properties and chromatographic techniques (HPLC, GC-MS) to assess purity . For novel compounds, use elemental analysis and X-ray crystallography to confirm molecular identity. Standardize protocols for reproducibility, including solvent systems and temperature controls .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound studies?

Use Boolean operators (AND/OR/NOT) in academic databases (Web of Science, PubMed) with exact phrases like "this compound synthesis" or "this compound mechanism" . Filter results by publication date (last 10 years) and peer-reviewed status. Map recurring themes (e.g., stability issues) versus understudied areas (e.g., environmental degradation pathways) .

Q. What are best practices for designing preliminary experiments to assess this compound’s stability under varying conditions?

Apply factorial design to test variables such as pH, temperature, and light exposure. Use kinetic studies to monitor degradation rates via UV-Vis spectroscopy. Include control groups and triplicate trials to minimize experimental error .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved through meta-analytical approaches?

Perform heterogeneity analysis (I² statistic) to quantify variability across studies. Stratify data by experimental parameters (e.g., cell lines, dosage ranges) and use funnel plots to detect publication bias. Validate findings with in vitro/in vivo correlation (IVIVC) models .

Q. What advanced computational methods are effective for predicting this compound’s interaction with biological targets?

Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How should researchers address reproducibility challenges in synthesizing this compound across laboratories?

Develop a standardized synthesis protocol with detailed reaction parameters (catalyst loading, reaction time). Use interlaboratory studies to identify variability sources (e.g., reagent purity). Share raw data and calibration curves via repositories like Zenodo for transparency .

Methodological Guidance Tables

Q. Table 1: Key Techniques for this compound Characterization

Q. Table 2: Strategies for Resolving Data Contradictions

| Strategy | Implementation Example | Outcome Metric |

|---|---|---|

| Meta-regression | Analyze dose-response variability across studies | Adjusted R² value |

| Sensitivity analysis | Exclude outliers via Cook’s distance | Confidence interval |

| Experimental replication | Repeat under controlled lab conditions | Cohen’s d effect size |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.